[1-[[1-[(2,4,5-Trimethylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol
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Overview
Description
[1-[[1-[(2,4,5-Trimethylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol: is a complex organic compound that features a triazole ring, a piperidine ring, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[1-[(2,4,5-Trimethylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Trimethylphenyl Group: This step involves the alkylation of the piperidine ring with a trimethylphenylmethyl halide.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as starting materials.
Final Coupling: The final step involves coupling the triazole ring with the piperidine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the piperidine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted triazole or aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its triazole ring is known for bioactivity, which could lead to applications in drug discovery.
Medicine
Medically, the compound could be explored for its potential therapeutic effects. Triazole-containing compounds are often investigated for their antifungal, antibacterial, and anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-[[1-[(2,4,5-Trimethylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological targets, potentially inhibiting or modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine]: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
[1,2,4-Triazolo[4,3-a]quinoxaline]: Exhibits antiviral and antimicrobial activities.
Uniqueness
What sets [1-[[1-[(2,4,5-Trimethylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol apart is its combination of a triazole ring, a piperidine ring, and a trimethylphenyl group
Properties
IUPAC Name |
[1-[[1-[(2,4,5-trimethylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-14-8-16(3)18(9-15(14)2)11-22-6-4-17(5-7-22)10-23-12-19(13-24)20-21-23/h8-9,12,17,24H,4-7,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUUMIRWFGMNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CN2CCC(CC2)CN3C=C(N=N3)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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